Ethyl 3-nortricyclylcarbamate
Overview
Description
Ethyl 3-nortricyclylcarbamate is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.237 g/mol . It is a unique carbamate derivative that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-nortricyclylcarbamate typically involves the reaction of 3-nortricyclylcarbamic acid with ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is subsequently purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nortricyclylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized carbamate derivatives, reduced carbamate derivatives, and substituted carbamate compounds, each with distinct chemical and physical properties .
Scientific Research Applications
Ethyl 3-nortricyclylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-nortricyclylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate derivative with different chemical properties and applications.
Methyl 3-nortricyclylcarbamate: A similar compound with a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
Propyl 3-nortricyclylcarbamate: Another analog with a propyl group, exhibiting distinct chemical and physical properties.
Uniqueness
This compound stands out due to its unique tricyclic structure, which imparts specific chemical reactivity and potential biological activity. Its distinct properties make it a valuable compound for various research applications, setting it apart from other carbamate derivatives .
Properties
IUPAC Name |
ethyl N-(3-tricyclo[2.2.1.02,6]heptanyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNOJJQBXBPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1C2CC3C1C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991188 | |
Record name | Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709-70-6 | |
Record name | Ethyl 3-nortricyclylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-nortricyclylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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